2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C16H12N4O8 and its molecular weight is 388.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a derivative of imidazole and chromene, which has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.
Antimicrobial Activity
Research indicates that compounds containing the imidazole moiety exhibit significant antimicrobial properties. For instance, derivatives such as metronidazole are well-documented for their effectiveness against anaerobic bacteria and protozoa. The compound has shown similar activity against various strains of bacteria, particularly in vitro studies demonstrating inhibition of growth in anaerobic conditions .
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Clostridium difficile | 8 |
Anticancer Properties
The potential anticancer effects of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Notably, the nitro group in the imidazole ring is believed to play a crucial role in enhancing cytotoxicity against tumor cells .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study assessed the effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Table 2: Inhibition of Cytokine Production
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 75 |
IL-6 | 200 | 90 |
The biological activities of This compound are largely attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and inflammation. The presence of nitro groups enhances electron affinity, facilitating interactions with biomolecules and contributing to its pharmacological effects.
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O8/c1-9-17-8-14(20(25)26)18(9)4-5-27-15(21)12-7-10-6-11(19(23)24)2-3-13(10)28-16(12)22/h2-3,6-8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLHVYLRAPZUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.